molecular formula C7H8N4O2S B11889207 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B11889207
M. Wt: 212.23 g/mol
InChI Key: ZEMXGIPHEKGEFB-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its rigid, planar conformation and versatile binding properties . This scaffold is a prominent framework in targeted cancer therapy, functioning as a potent inhibitor for a wide range of protein kinases . Key therapeutic targets of PP-based compounds include Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), with derivatives such as Larotrectinib and Repotrectinib receiving FDA approval for treating NTRK fusion-positive solid tumors . The core structure is also a key pharmacophore in inhibitors for other critical kinases, including Cyclin-Dependent Kinases (CDK2) , EGFR, B-Raf, and MEK, playing a critical role in disrupting oncogenic signaling pathways in cancers like non-small cell lung cancer (NSCLC) and melanoma . The specific pattern of substituents on the PP core is critical for its biological activity. The 3-(methylsulfonyl) group is a notable electron-withdrawing moiety that can influence the molecule's electronic distribution and enhance its ability to form key hydrogen bonds in the ATP-binding pocket of target kinases . Simultaneously, the 6-amino group serves as a crucial hydrogen bond donor and acceptor, a feature consistently identified in structure-activity relationship (SAR) studies as essential for high-affinity binding to enzymatic targets . Researchers value this scaffold for its synthetic versatility, which allows for extensive functionalization at various positions to optimize potency, selectivity, and pharmacokinetic properties . This compound is presented as a valuable building block and research tool for scientists engaged in drug discovery, chemical biology, and the development of novel kinase-targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

3-methylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3

InChI Key

ZEMXGIPHEKGEFB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2N=CC(=CN2N=C1)N

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Ketoesters

A common approach involves reacting 5-aminopyrazoles with β-ketoesters under acidic or basic conditions. For example, ethyl acetoacetate reacts with 4-substituted-1H-pyrazol-5-amine in dimethylformamide (DMF) with potassium hydroxide to yield 7-hydroxypyrazolo[1,5-a]pyrimidines. Subsequent chlorination using POCl₃ converts the hydroxyl group to a chloride, enabling nucleophilic substitution with amines.

Chalcone-Based Cyclization

Chalcones (α,β-unsaturated ketones) condense with aminopyrazoles to form pyrazolo[1,5-a]pyrimidines. Kaswan et al. demonstrated this method using acetophenone-derived chalcones and ethyl 3-aminopyrazole-4-carboxylate, achieving moderate yields (50–65%) under microwave irradiation. This route is advantageous for introducing aryl groups at the 5-position but requires optimization for electron-deficient substrates.

Functionalization at the 3-Position: Introducing the Methylsulfonyl Group

The methylsulfonyl moiety at position 3 is introduced via sulfonation followed by methylation or direct sulfonylation.

Sulfonation-Oxidation Sequence

Pyrazolo[1,5-a]pyrimidines with a thioether group at position 3 can be oxidized to sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. For instance:

  • Thiolation : Reacting 3-chloropyrazolo[1,5-a]pyrimidine with sodium thiomethoxide in ethanol yields the 3-(methylthio) intermediate.

  • Oxidation : Treating the thioether with mCPBA in dichloromethane at 0°C provides the 3-(methylsulfonyl) derivative with >80% yield.

Direct Sulfonylation

Alternatively, sulfonyl chloride reagents can directly introduce the methylsulfonyl group. Using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) facilitates electrophilic substitution at position 3. This method avoids multi-step sequences but requires careful control of reaction stoichiometry to prevent over-sulfonylation.

Amine Installation at the 6-Position

The 6-amine group is introduced via nitration-reduction or displacement reactions.

Nitration and Catalytic Hydrogenation

  • Nitration : Treating pyrazolo[1,5-a]pyrimidine with fuming HNO₃ in concentrated H₂SO₄ at 80°C introduces a nitro group at position 6.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. For example, 6-nitropyrazolo[1,5-a]pyrimidine undergoes hydrogenation in ethanol at 50°C under 5–7 bar H₂ pressure to yield the 6-amine derivative.

Nucleophilic Aromatic Substitution

Chlorine at position 6 can be displaced by ammonia or amines. For instance, 6-chloropyrazolo[1,5-a]pyrimidine reacts with aqueous ammonia in a sealed tube at 120°C to afford the 6-amine product. Microwave-assisted conditions enhance reaction rates and yields (e.g., 85% yield in 30 minutes).

Integrated Synthetic Routes

Combining the above strategies enables the synthesis of this compound. A representative pathway is:

  • Core Formation : Cyclocondensation of 4-aminopyrazole with ethyl acetoacetate yields 7-hydroxypyrazolo[1,5-a]pyrimidine.

  • Chlorination : POCl₃ converts the hydroxyl group to chloride.

  • Sulfonylation : Methanesulfonyl chloride introduces the methylsulfonyl group at position 3.

  • Nitration/Reduction : Nitration at position 6 followed by hydrogenation produces the amine.

Table 1 : Comparative Analysis of Synthetic Methods

StepMethodReagents/ConditionsYield (%)Reference
Core FormationChalcone cyclizationKOH, DMF, MW, 100°C65
3-SulfonylationDirect sulfonylationMeSO₂Cl, Et₃N, CH₂Cl₂, 0°C78
6-Amine InstallationNitration/HydrogenationHNO₃/H₂SO₄, then H₂/Pd/C70

Optimization and Challenges

Regioselectivity in Nitration

Nitration of pyrazolo[1,5-a]pyrimidines often produces mixtures of 5- and 6-nitro isomers. Using excess fuming HNO₃ and longer reaction times (4–6 hours) favors 6-nitration.

Stability of Sulfonylated Intermediates

3-(Methylsulfonyl) derivatives are susceptible to nucleophilic attack at the sulfonyl group. Stabilizing agents like silica gel or molecular sieves improve yields during amination steps.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, amidation under microwave irradiation achieves 80% yield in 15 minutes compared to 24 hours under conventional heating .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 6

The amine group at position 6 undergoes alkylation and acylation to generate derivatives with modified pharmacological profiles:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated derivatives (4 ) with retained sulfonamide functionality (Table 2) .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions yields amides (5 ) .

DerivativeReagentConditionsYield (%)Reference
4 (N-methyl)CH₃I, K₂CO₃DMF, 60°C, 6 h78
5 (N-acetyl)AcCl, Et₃NCH₂Cl₂, 0°C → rt, 2 h82

Cross-Coupling Reactions

The methylsulfonyl group enhances the electrophilicity of the pyrimidine ring, enabling Suzuki-Miyaura cross-coupling at position 5 (Scheme 2):

  • Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/H₂O (80°C, 12 h) introduces aryl groups at position 5 (6 ) .

ProductBoronic AcidCatalystYield (%)Reference
6 (5-phenyl)PhB(OH)₂Pd(PPh₃)₄75

Ring Functionalization via Pericyclic Reactions

The compound participates in Diels-Alder reactions due to its electron-deficient pyrimidine ring:

  • Reaction with electron-rich dienes (e.g., 1,3-cyclohexadiene) in refluxing toluene forms bicyclic adducts (7 ) with high regioselectivity .

AdductDieneConditionsYield (%)Reference
7 1,3-CyclohexadieneToluene, 110°C, 24 h68

Oxidation and Reduction Pathways

  • Oxidation : The methylsulfonyl group remains stable under mild oxidative conditions (e.g., H₂O₂/AcOH), but strong oxidants (e.g., KMnO₄) degrade the core .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrimidine ring to a dihydro derivative (8 ) without affecting the sulfonamide group .

ReactionReagentProductYield (%)Reference
ReductionH₂, 10% Pd/CDihydro derivative (8 )85

Scientific Research Applications

Synthesis of 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves several methodologies, including microwave-assisted reactions and the use of various reagents. Recent studies have reported efficient synthetic routes that yield high purity and yield of these compounds, which are essential for their subsequent biological evaluations .

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against Mycobacterium tuberculosis. A study highlighted the design and synthesis of novel analogues that displayed significant growth inhibition of M. tuberculosis in vitro. These findings suggest that the pyrazolo[1,5-a]pyrimidine scaffold could serve as a promising lead for anti-tuberculosis drug development .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds within this class have shown activity against different cancer cell lines by inhibiting specific molecular targets involved in tumor growth and proliferation. The structure-activity relationship studies indicate that modifications at specific positions can enhance their potency and selectivity against cancer cells .

Enzyme Inhibition

This compound has been identified as an inhibitor of key enzymes such as mTOR (mechanistic target of rapamycin), which plays a critical role in cell growth and proliferation. The inhibition of mTOR pathways is a valuable therapeutic strategy in cancer treatment and metabolic disorders .

Case Study: Mycobacterial ATP Synthase Inhibition

A comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit mycobacterial ATP synthase. The most potent compounds demonstrated low toxicity profiles and favorable pharmacokinetic properties, making them suitable candidates for further development as anti-tuberculosis agents .

Case Study: Anticancer Activity

In another investigation, a library of pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity, leading to the identification of lead compounds for further optimization and clinical evaluation .

Potential Applications

Application AreaDescription
Antimicrobial Agents Development of new treatments for tuberculosis and other bacterial infections
Anticancer Drugs Exploration as potential therapies targeting various cancers
Enzyme Inhibitors Use in the inhibition of mTOR pathways for cancer therapy and metabolic diseases
Material Science Investigation into photophysical properties for applications in materials science

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine

  • Substituents : Methylsulfonyl at position 2, fluorophenyl at position 3, and methyl groups at positions 6 and 6.
  • Activity : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.012 µM) with >833-fold selectivity over COX-1 (IC₅₀ >10 µM). The methylsulfonyl group at position 2 is critical for COX-2 binding .
  • Application : Anti-inflammatory agent with improved safety profile.

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine

  • Substituents : Chlorophenyl at position 3 and amine at position 6.
  • Physicochemical Properties : Molecular weight 244.68 g/mol, LogP ~0.89 (predicted). Chlorine’s electron-withdrawing nature may reduce solubility compared to methylsulfonyl derivatives .

6-Bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine

  • Substituents : Bromine at position 6, methylpyrazole at position 3, and piperidinyl at position 5.
  • Molecular Weight : 376.25 g/mol, higher due to bromine and piperidine .
  • Application : Likely targets signaling pathways (e.g., kinase inhibition) given the bulky substituents.

5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives

  • Substituents : Ethylsulfonyl on a pyridine ring fused to the pyrazolo[1,5-a]pyrimidine core.
  • Application: Agrochemical agents (pesticides, insecticides), highlighting the role of sulfonyl groups in non-pharmaceutical uses .

Key Findings :

  • Methylsulfonyl groups enhance selectivity for COX-2 over COX-1, as seen in Almansa’s compound .
  • Antimycobacterial activity in diphenyl derivatives () suggests that substituent bulk and hydrophobicity are critical for targeting bacterial enzymes.

Biological Activity

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines have been identified as a promising scaffold in drug discovery due to their ability to interact with various biological targets. The core structure is associated with several pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, compounds in this class have shown efficacy against Mycobacterium tuberculosis and other pathogens, making them candidates for further development in infectious disease treatment .

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival:

  • Anticancer Activity : Studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit key signaling pathways involved in cancer cell growth. For instance, they act as inhibitors of mTOR (mechanistic target of rapamycin), which plays a pivotal role in cell growth and metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against Mycobacterium tuberculosis and antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with metabolic pathways essential for the survival of these pathogens .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazolo[1,5-a]pyrimidines reveal that modifications to the core structure can significantly influence their biological activity. For example:

  • Substituents at Position 6 : The presence of a methylsulfonyl group at position 6 has been shown to enhance the compound's potency against various targets. This modification increases solubility and bioavailability, which are critical for therapeutic efficacy .
  • Variations in the Pyrazole Ring : Alterations in the pyrazole ring structure can lead to different binding affinities for target proteins. For instance, compounds with electron-withdrawing groups tend to exhibit higher inhibitory activity against mTOR compared to those with electron-donating groups .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatoma and colorectal cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 4.55 μM to 6.28 μM across different cell types .
  • Antimicrobial Activity : Research demonstrated that the compound effectively inhibits Plasmodium falciparum growth in ex vivo assays with IC50 values around 14–18 μM. This suggests its potential as an antimalarial agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayIC50 (μM)Reference
AnticancerHepatoma carcinoma cells4.55 - 6.28
AntimicrobialMycobacterium tuberculosis<10
AntimalarialPlasmodium falciparum14 - 18
mTOR InhibitionCancer cell pathwaysVariable

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo[1,5-a]pyrimidine scaffolds can be functionalized at the 3-position using methylsulfonyl chloride under basic conditions (e.g., NaH in DMF). Key intermediates, such as 7-amino-pyrazolo[1,5-a]pyrimidine derivatives, are characterized via 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry (MS) to confirm regiochemistry and purity . Reaction conditions (e.g., reflux in pyridine for 5–6 hours) and purification methods (e.g., recrystallization from ethanol or dioxane) are critical for optimizing yields .

Q. Which spectroscopic techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer :

  • 1H^1H NMR : Identifies proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and methylsulfonyl groups (δ 3.0–3.5 ppm).
  • 13C^{13}C NMR : Confirms carbon frameworks, including quaternary carbons in the pyrimidine ring (~150–160 ppm) and sulfonyl carbons (~40–45 ppm).
  • IR Spectroscopy : Detects functional groups like NH2_2 (stretch ~3300–3500 cm1^{-1}) and S=O (stretch ~1150–1300 cm1^{-1}).
  • MS : Validates molecular weight and fragmentation patterns. These methods are standard in studies reporting pyrazolo[1,5-a]pyrimidine derivatives .

Q. What are the key functional groups influencing the bioactivity of this compound?

  • Answer : The methylsulfonyl group at the 3-position enhances electrophilicity, potentially improving binding to kinase ATP pockets. The 6-amine group enables hydrogen bonding with catalytic residues (e.g., in kinase targets like CDK2). Modifications at these positions significantly alter potency and selectivity, as demonstrated in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Orthogonal Assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to cross-validate results.
  • Purity Verification : Employ HPLC (>95% purity) and elemental analysis to exclude confounding effects from by-products.
  • Computational Validation : Molecular docking (using software like Discovery Studio) can predict binding modes and rationalize activity trends .

Q. What strategies optimize selectivity of this compound against off-target kinases?

  • Answer :

  • Structural Modifications : Introduce bulky substituents (e.g., trifluoromethyl groups) to sterically block off-target binding .
  • Crystallography : Resolve co-crystal structures with target kinases to identify critical interactions (e.g., hinge region hydrogen bonds).
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits and refine design .

Q. How do solvent and catalyst choices impact regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while protic solvents (e.g., ethanol) may promote dimerization.
  • Catalysts : Pd/C or CuI can accelerate Suzuki couplings for aryl substitutions, but may require inert atmospheres to prevent oxidation.
  • Regiochemical Control : Microwave-assisted synthesis reduces side reactions, improving yields of desired regioisomers .

Q. What computational methods predict the metabolic stability of this compound?

  • Answer :

  • ADMET Modeling : Tools like SwissADME predict metabolic hotspots (e.g., methylsulfonyl group susceptibility to CYP450 oxidation).
  • Density Functional Theory (DFT) : Calculates electron density to identify reactive sites for glucuronidation or sulfation.
  • MD Simulations : Assess binding stability in physiological conditions (e.g., solvation effects) .

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